molecular formula C9H21N3 B2643332 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine CAS No. 1353963-42-4

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine

Cat. No.: B2643332
CAS No.: 1353963-42-4
M. Wt: 171.288
InChI Key: HVJQRDFTSFUPFY-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and two dimethyl groups. It is a versatile compound with various applications in scientific research and industry.

Scientific Research Applications

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for related compounds like 1-(2-aminoethyl)piperazine indicates that it is a combustible liquid, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

While specific future directions for “1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine” are not available, related compounds like 1-(2-aminoethyl)piperazine (AEPZ) have been identified as potential candidates for CO2 capture solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine typically involves the reaction of piperidine with appropriate reagents to introduce the aminoethyl and dimethyl groups. One common method is the reductive amination of piperidine with 2-aminoethylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials, such as piperidine and 2-aminoethylamine, are reacted in the presence of catalysts and solvents to optimize yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amino and dimethyl groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of bases or catalysts to facilitate the substitution process.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as secondary or tertiary amines.

    Substitution: Substituted derivatives with various functional groups replacing the amino or dimethyl groups.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in chemical reactions within biological systems, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which lacks the aminoethyl and dimethyl substitutions.

    2-aminoethylpiperazine: A related compound with a similar structure but different functional groups.

    N,N-dimethylpiperidine: A derivative with only the dimethyl substitution.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQRDFTSFUPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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